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Compound of Interest

Compound Name: 1,6-Dihydroxynaphthalene

Cat. No.: B165171

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,6-
dihydroxynaphthalene, a naphthalenediol compound of interest in various scientific domains.
The information presented herein is compiled from crystallographic studies and is intended to
serve as a foundational resource for researchers in medicinal chemistry, materials science, and
related fields.

Introduction

1,6-Dihydroxynaphthalene (C10HsO2) is an aromatic organic compound characterized by a
naphthalene core substituted with two hydroxyl groups at the 1 and 6 positions. The spatial
arrangement of atoms and molecules in its solid state, known as the crystal structure, is crucial
for understanding its physicochemical properties, including solubility, melting point, and
potential interactions with biological targets. This document details the crystallographic
parameters and the experimental procedures used to determine the crystal structure of 1,6-
dihydroxynaphthalene.

Experimental Protocols

The determination of the crystal structure of 1,6-dihydroxynaphthalene involved the following
key experimental stages: synthesis and crystallization, followed by X-ray diffraction analysis.

Synthesis and Crystallization
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The synthesis of 1,6-dihydroxynaphthalene can be achieved through various chemical
routes. A common method involves the caustic fusion of naphthalene-1,6-disulfonic acid at high
temperatures.[1] For the purpose of single-crystal X-ray diffraction, high-purity material is
required.

The experimental protocol for obtaining single crystals suitable for X-ray analysis is as follows:

 Purification: Commercially available 1,6-dihydroxynaphthalene is purified by
recrystallization. A common solvent system for this purpose is a mixture of benzene and
ethanol. The crude material is dissolved in the solvent mixture, treated with activated
charcoal to remove colored impurities, and then filtered.

o Crystallization: Single crystals are grown by slow evaporation of the solvent from the purified
solution at room temperature. The compound (20 mg) is dissolved in 20 ml of a 1:1 (v/v)
mixture of methanol and dichloromethane. The solution is allowed to stand undisturbed, and
over a period of several days, colorless, block-like single crystals are formed.

X-ray Diffraction

The crystallographic data for 1,6-dihydroxynaphthalene was collected using a single-crystal
X-ray diffractometer. The experimental workflow for data collection and structure refinement is
outlined below.
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Experimental workflow for crystal structure determination.
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Crystallographic Data

The crystal structure of 1,6-dihydroxynaphthalene was determined to be in the monoclinic
crystal system with the space group P2i/c. A summary of the crystal data and structure
refinement parameters is provided in the table below.
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Parameter Value
Empirical formula C10HsO2
Formula weight 160.17
Temperature (K) 293(2)
Wavelength (A) 0.71073
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a (A 8.796(3)

b (A) 5.869(2)

c (A) 15.179(5)

a(°) 90

B () 104.384(5)

y () 90

Volume (A3) 757.8(4)

z 4

Calculated density (Mg m~3) 1.403

Absorption coefficient (mm~1) 0.098

F(000) 336

Crystal size (mm3) 0.30x0.25x0.20

8 range for data collection (°) 2.1310 28.33

Index ranges -11<h<11,-7<k<7,-20<1<20
Reflections collected 5635

Independent reflections 1853 [R(int) = 0.021]
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Completeness to 6 = 28.33° 99.9%

Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.9806 and 0.9712

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1853/0/109

Goodness-of-fit on F2 1.053

Final R indices [l > 20(I)] R1=0.041, wR2=0.114

R indices (all data) R1=10.052, wR2 =0.123
Largest diff. peak and hole (e.A-3) 0.29 and -0.20

Molecular and Crystal Structure

The asymmetric unit of 1,6-dihydroxynaphthalene contains one molecule. The naphthalene
ring system is essentially planar. In the crystal, molecules are linked by intermolecular O—
H---O hydrogen bonds, forming chains running along the[2] direction. These chains are further
organized into a three-dimensional network.

Selected Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles, providing insight
into the molecular geometry.

Table 2: Selected Bond Lengths (A)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b165171?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4192149.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bond Length (A)
01—C1 1.368(2)
02—C6 1.370(2)
c1—C2 1.369(2)
C1—C9 1.417(2)
c2—C3 1.412(2)
Cc3—C4 1.362(2)
C4—C10 1.415(2)
C5—C6 1.370(2)
C5—C10 1.411(2)
C6—C7 1.411(2)
c7—cs8 1.363(2)
C8—C9 1.411(2)
C9—C10 1.423(2)

Table 3: Selected Bond Angles (°)
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Angle Value (°)
C2—C1—C9 121.2(1)
C2—C1—O01 122.1(1)
C9—C1—01 116.7(1)
C1—C2—C3 120.5(1)
C4—C3—C2 120.4(1)
C3—C4—C10 121.2(1)
C10—C5—C6 121.3(1)
C5—C6—C7 120.4(1)
C5—C6—02 116.9(1)
C7—C6—02 122.7(1)
C8—C7—C6 120.3(1)
C7—C8—C9 120.9(1)
C8—C9—C1 121.3(1)
C8—C9—C10 119.2(1)
C1—C9—C10 119.5(1)
C5—C10—C4 121.3(1)
C5—C10—C9 119.4(1)
C4—C10—C9 119.3(1)
Conclusion

This technical guide has provided a detailed summary of the crystal structure of 1,6-
dihydroxynaphthalene, including the experimental protocols for its determination and a
comprehensive set of crystallographic data. The information presented serves as a valuable
resource for scientists and researchers engaged in work that requires a thorough
understanding of the solid-state properties of this compound. The provided data can be utilized
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for computational modeling, understanding intermolecular interactions, and informing the
design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. 1,6-Dihydroxynaphthalene | 575-44-0 [chemicalbook.com]

« To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 1,6-
Dihydroxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165171#crystal-structure-of-1-6-
dihydroxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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